molecular formula C8H8ClNS B596305 Benzo[b]thiophen-4-amine hydrochloride CAS No. 19075-32-2

Benzo[b]thiophen-4-amine hydrochloride

Cat. No.: B596305
CAS No.: 19075-32-2
M. Wt: 185.669
InChI Key: SONFOXDXMBOMPK-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-4-amine hydrochloride is a heterocyclic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological and pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Benzo[b]thiophen-4-amine hydrochloride are currently unknown . As research progresses, we can expect to gain more insight into the downstream effects of this compound on various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of the effects of this compound at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophen-4-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This one-step intermolecular reaction forms the benzothiophene scaffold . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophen-4-amine hydrochloride stands out due to its versatile reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

1-benzothiophen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONFOXDXMBOMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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